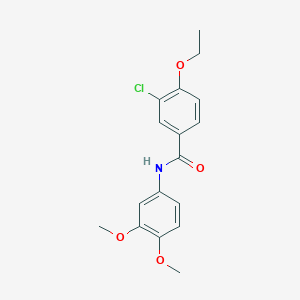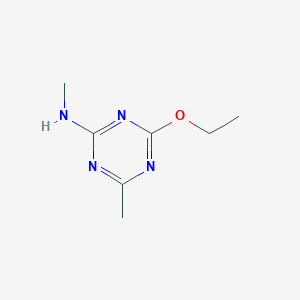
1-Benzyl-3-(3-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(3-methylphenyl)thiourea is a synthetic compound belonging to the class of thioureas Thioureas are organosulfur compounds characterized by the presence of a sulfur atom double-bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-(3-methylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of primary amines with isothiocyanates. For instance, benzylamine can react with 3-methylphenyl isothiocyanate under mild conditions to yield the desired thiourea derivative. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of thiourea derivatives often employs more scalable and environmentally friendly methods. One such method involves the use of carbon disulfide (CS2) and primary amines in water, catalyzed by solar thermal energy. This green synthesis approach yields high purity products with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thioureas can be oxidized to form sulfoxides or sulfones.
Reduction: Thioureas can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Benzyl-3-(3-methylphenyl)thiourea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-methylphenyl)thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its therapeutic effects . The compound’s sulfur atom plays a crucial role in binding to metal ions, making it effective in coordination chemistry and as a corrosion inhibitor .
Comparison with Similar Compounds
1-Benzyl-3-(3-methylphenyl)thiourea can be compared with other thiourea derivatives:
1-Benzyl-3-(4-methoxyphenyl)thiourea: Similar structure but with a methoxy group, exhibiting different biological activities.
1,3-Di-p-tolylthiourea: Contains two methylphenyl groups, showing distinct pharmacological properties.
1-Benzyl-3-phenyl-2-thiourea: Lacks the methyl group, used as a corrosion inhibitor.
These comparisons highlight the impact of substituents on the biological and chemical properties of thiourea derivatives.
Properties
IUPAC Name |
1-benzyl-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-12-6-5-9-14(10-12)17-15(18)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYAAXWFODAMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5721568.png)

![[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone](/img/structure/B5721585.png)
![2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE](/img/structure/B5721591.png)

![4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B5721623.png)

![4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B5721631.png)
![4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B5721649.png)
![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![3-fluoro-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B5721679.png)
